molecular formula C20H13Cl2NO3 B12594693 N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide CAS No. 634186-37-1

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12594693
CAS No.: 634186-37-1
M. Wt: 386.2 g/mol
InChI Key: CYUSXNGEQPNEHC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with a complex structure that includes benzoyl, chlorophenyl, and hydroxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-nitrobenzoic acid with benzoyl chloride in the presence of a base to form the benzoyl derivative. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamides

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

634186-37-1

Molecular Formula

C20H13Cl2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C20H13Cl2NO3/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24/h1-11,24H,(H,23,26)

InChI Key

CYUSXNGEQPNEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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